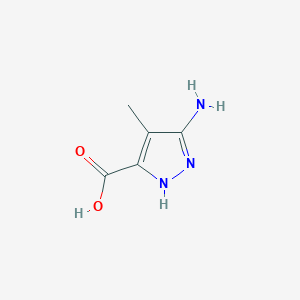![molecular formula C9H11Cl2F3N4 B15302129 2-[2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl]ethan-1-amine dihydrochloride](/img/structure/B15302129.png)
2-[2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl]ethan-1-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl]ethan-1-amine dihydrochloride is a synthetic chemical compound that combines several distinct functional groups into a single molecule. This complex structure, which includes an imidazopyridine ring fused with a trifluoromethyl group, makes it highly interesting for both chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl]ethan-1-amine dihydrochloride typically involves several steps, starting from simple precursors
Reaction conditions: High temperatures and the use of strong bases or acids, as well as specific catalysts, are often required to achieve the desired reaction conditions.
Industrial Production Methods
For industrial-scale production, continuous flow synthesis techniques are employed. These methods enhance reaction control, improve yield, and reduce production time. The use of automated systems ensures consistency and scalability, crucial for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the ethanamine group.
Reduction: The imidazopyridine core can be reduced under specific conditions, although this is less common.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially involving the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride and lithium aluminium hydride are often employed as reducing agents.
Substitution: Various halides and other nucleophiles can be used in substitution reactions, often requiring heat and specific solvents.
Major Products
The major products formed depend on the type of reaction and the specific reagents used. For example, oxidation may yield alcohol derivatives, while substitution could introduce different functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of novel reaction mechanisms and the synthesis of new materials.
Biology
Biologically, this compound can be used as a probe to study enzyme interactions due to its ability to form stable complexes with biological molecules.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its structural features make it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry
Industrially, this compound finds applications in the development of specialty chemicals, agrochemicals, and advanced materials.
Mechanism of Action
This compound exerts its effects by interacting with specific molecular targets. It can bind to enzymes and receptors, altering their activity. The pathways involved often include signal transduction mechanisms, where the compound modulates the activity of key proteins, leading to downstream effects in the cell.
Comparison with Similar Compounds
Similar Compounds
2-[2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl]ethan-1-amine
2-[2-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridin-1-yl]ethan-1-amine
Highlighting Uniqueness
The unique feature of 2-[2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl]ethan-1-amine dihydrochloride is the specific positioning of the trifluoromethyl group and the imidazopyridine ring. This positioning enhances its stability and reactivity, setting it apart from similar compounds which may have different functional group arrangements or ring structures. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C9H11Cl2F3N4 |
|---|---|
Molecular Weight |
303.11 g/mol |
IUPAC Name |
2-[2-(trifluoromethyl)imidazo[4,5-b]pyridin-3-yl]ethanamine;dihydrochloride |
InChI |
InChI=1S/C9H9F3N4.2ClH/c10-9(11,12)8-15-6-2-1-4-14-7(6)16(8)5-3-13;;/h1-2,4H,3,5,13H2;2*1H |
InChI Key |
SOFMSDUKRKWTLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)N(C(=N2)C(F)(F)F)CCN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


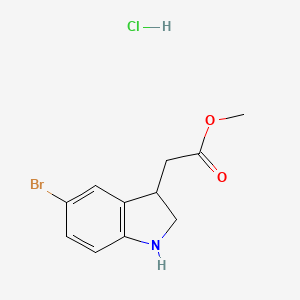
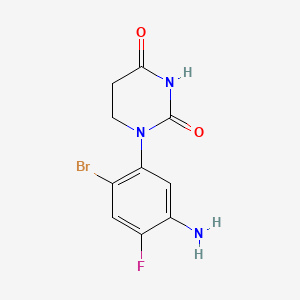
![5-Benzyl 8-tert-butyl 1-oxa-5,8-diazaspiro[2.6]nonane-5,8-dicarboxylate](/img/structure/B15302070.png)
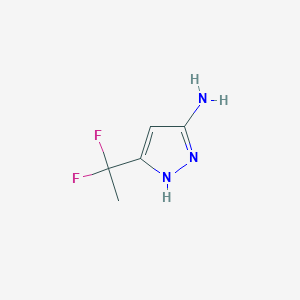
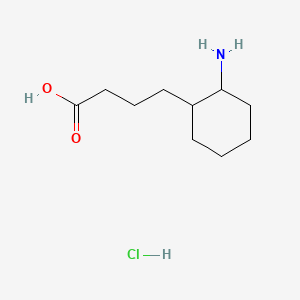

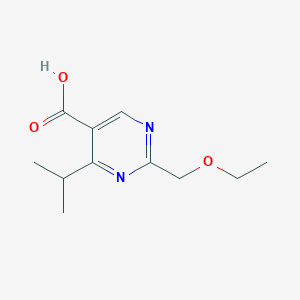
![n-([1,1'-Biphenyl]-2-ylmethyl)cyclopropanamine](/img/structure/B15302104.png)


![5-Butyl-4-(2-(3-(2-(5-butyl-8-methyl-7,8-dihydrobenzo[cd]furo[2,3-f]indol-4(5H)-ylidene)ethylidene)-2-(diphenylamino)cyclopent-1-en-1-yl)vinyl)-8-methyl-7,8-dihydrobenzo[cd]furo[2,3-f]indol-5-ium tetrafluoroborate](/img/structure/B15302120.png)
![Tert-butyl 4-{3-formylbicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate](/img/structure/B15302132.png)
![2-[(1z)-2-(2-Chlorophenyl)prop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15302137.png)
